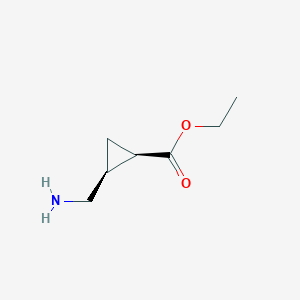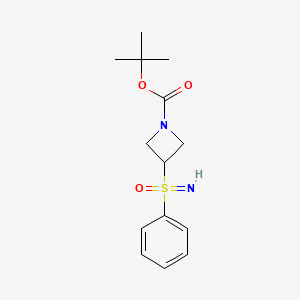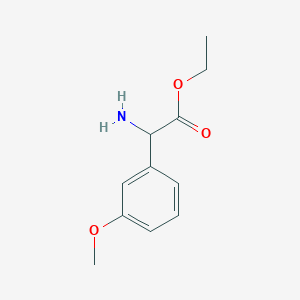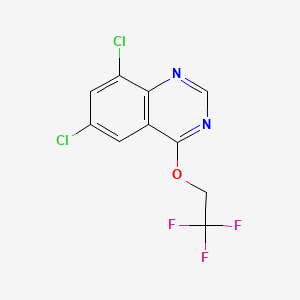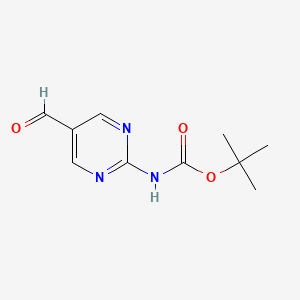
tert-Butyl (5-formylpyrimidin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5-formylpyrimidin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The compound features a tert-butyl group, a formyl group attached to a pyrimidine ring, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-formylpyrimidin-2-yl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The formyl group can be introduced via formylation reactions using reagents like formic acid or formyl chloride.
Industrial Production Methods: Industrial production methods for tert-butyl N-(5-formylpyrimidin-2-yl)carbamate are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reagents and conditions as those used in laboratory synthesis, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrimidines
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(5-formylpyrimidin-2-yl)carbamate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules .
Biology and Medicine: The compound can be used in the development of pharmaceuticals, where the carbamate group serves as a protecting group for amines during the synthesis of drug molecules .
Industry: In the chemical industry, tert-butyl N-(5-formylpyrimidin-2-yl)carbamate can be used in the production of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-formylpyrimidin-2-yl)carbamate is primarily related to its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate
- tert-Butyl N-(5-chloropyrimidin-2-yl)carbamate
- tert-Butyl N-(5-methylpyrimidin-2-yl)carbamate
Comparison:
- tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate features a bromine atom instead of a formyl group, making it more reactive in substitution reactions .
- tert-Butyl N-(5-chloropyrimidin-2-yl)carbamate has a chlorine atom, which also increases its reactivity compared to the formyl group .
- tert-Butyl N-(5-methylpyrimidin-2-yl)carbamate contains a methyl group, which is less reactive than the formyl group but can still participate in various chemical reactions .
Conclusion
tert-Butyl N-(5-formylpyrimidin-2-yl)carbamate is a versatile compound used in organic synthesis, pharmaceuticals, and the chemical industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
CAS-Nummer |
1001754-78-4 |
|---|---|
Molekularformel |
C10H13N3O3 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
tert-butyl N-(5-formylpyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)13-8-11-4-7(6-14)5-12-8/h4-6H,1-3H3,(H,11,12,13,15) |
InChI-Schlüssel |
YRZIINDLWREGSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


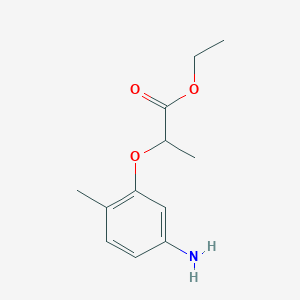

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)


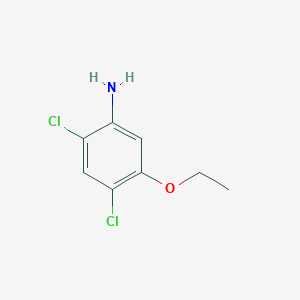
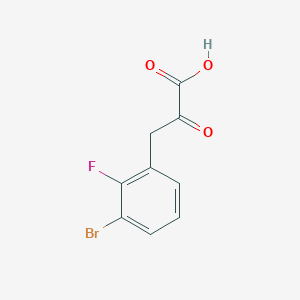
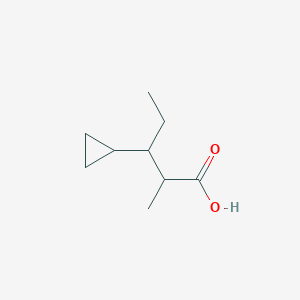
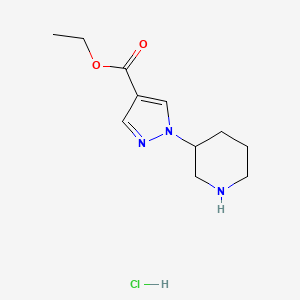
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
